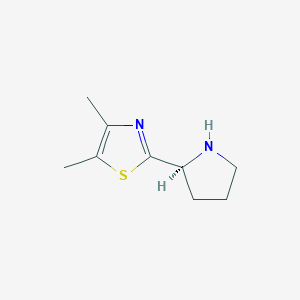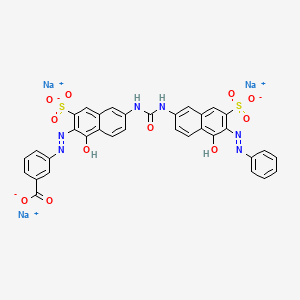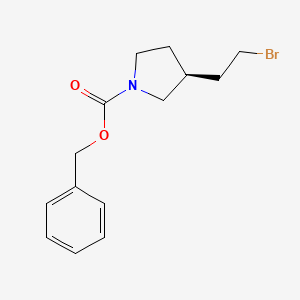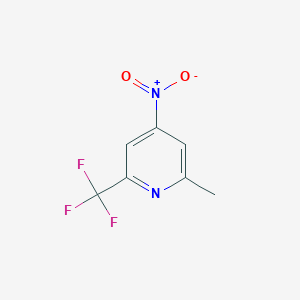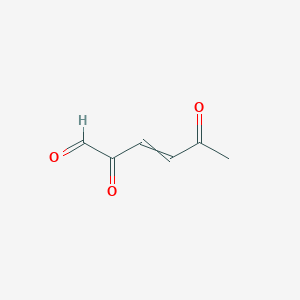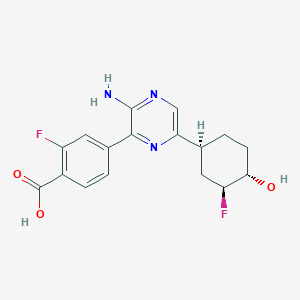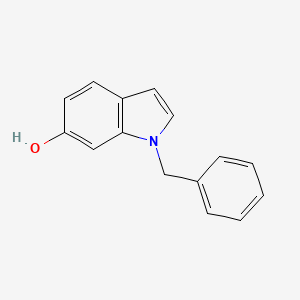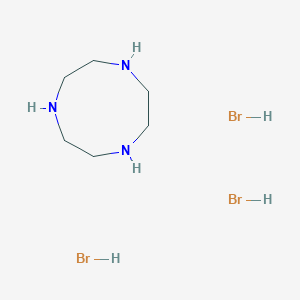
1,4,7-Triazacyclononane trihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Triazacyclononane trihydrobromide is an organic compound with the molecular formula C₆H₁₆BrN₃. It is a trihydrobromide salt of 1,4,7-triazacyclononane, a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry and has applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclononane can be synthesized through the macrocyclization of diethylene triamine using ethylene glycol ditosylate. The reaction involves the following steps :
-
Reaction of diethylene triamine with tosyl chloride: : [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + 3 \text{TsCl} \rightarrow \text{Ts(H)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(H)Ts} + 3 \text{HCl} ]
-
Formation of the macrocyclic compound: : [ \text{Ts(Na)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(Na)Ts} + \text{TsOCH}_2\text{CH}_2\text{OTs} \rightarrow [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 2 \text{NaOTs} ]
-
Hydrolysis to obtain 1,4,7-triazacyclononane: : [ [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 3 \text{H}_2\text{O} \rightarrow [\text{CH}_2\text{CH}_2\text{NH}]_3 + 3 \text{HOTs} ]
Industrial Production Methods
Industrial production of 1,4,7-triazacyclononane trihydrobromide typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Triazacyclononane trihydrobromide undergoes various chemical reactions, including:
Coordination with metal ions: Forms stable complexes with transition metals such as copper, nickel, and zinc.
Oxidation and reduction: Can participate in redox reactions, particularly when coordinated with metal ions.
Substitution reactions: The nitrogen atoms in the triazacyclononane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) is used for reduction reactions.
Electrophiles: Tosyl chloride (TsCl) is used for substitution reactions.
Major Products Formed
Metal complexes: Coordination with metal ions forms stable metal-ligand complexes.
Oxidized products: Oxidation reactions yield oxo-metal complexes.
Substituted derivatives: Substitution reactions produce various substituted triazacyclononane derivatives.
Applications De Recherche Scientifique
1,4,7-Triazacyclononane trihydrobromide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7-triazacyclononane trihydrobromide involves its ability to chelate metal ions. The tridentate ligand forms stable complexes with metal ions, which can then participate in various chemical reactions. For example, as a metallo-β-lactamase inhibitor, it targets the catalytic active-site pockets of the enzyme, inhibiting its activity and restoring the efficacy of β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: Another aza-crown ether with similar coordination properties.
1,4,7,10-Tetraazacyclododecane: A cyclic tetramer with four nitrogen atoms, used in similar applications.
Trimethyltriazacyclononane: A bulky analogue of 1,4,7-triazacyclononane with additional methyl groups.
Uniqueness
1,4,7-Triazacyclononane trihydrobromide is unique due to its tridentate coordination ability, forming highly stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various scientific applications .
Propriétés
Formule moléculaire |
C6H18Br3N3 |
|---|---|
Poids moléculaire |
371.94 g/mol |
Nom IUPAC |
1,4,7-triazonane;trihydrobromide |
InChI |
InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H |
Clé InChI |
IXWUUDJBEQFLIH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCN1.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


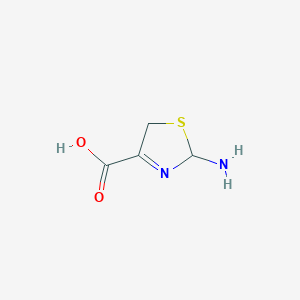
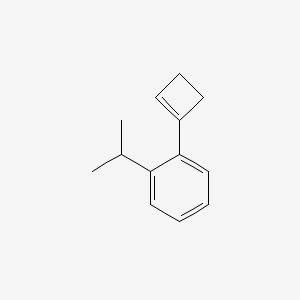
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)



